molecular formula C8H7ClO3 B1631882 4-Chlorophenylglyoxal hydrate CAS No. 4996-21-8

4-Chlorophenylglyoxal hydrate

Cat. No.: B1631882
CAS No.: 4996-21-8
M. Wt: 186.59 g/mol
InChI Key: JTOCXCVDVKZPEB-UHFFFAOYSA-N
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Description

4-Chlorophenylglyoxal hydrate is an organic compound with the chemical formula C8H7ClO3. It is a white crystalline solid that is soluble in many organic solvents, such as alcohols and ethers. This compound is known for its applications in chemical synthesis, particularly in the production of drugs, pesticides, and dyes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chlorophenylglyoxal hydrate can be synthesized by reacting 4-chlorophenylcarboxylic acid with hydrogen. This reaction is typically carried out under alkaline conditions, with heating and stirring to promote the reaction .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of glyoxal and chloroform. The reaction is carried out at a temperature between 40-60 degrees Celsius for approximately two hours, followed by cooling to room temperature and filtration. The product is then purified by recrystallization .

Chemical Reactions Analysis

Types of Reactions: 4-Chlorophenylglyoxal hydrate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. It is also used in coupling reactions and oxidation reactions in organic synthesis .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenation reactions typically involve reagents like chlorine or bromine.

Major Products: The major products formed from these reactions include various substituted phenylglyoxals, which are used in the synthesis of more complex organic compounds .

Scientific Research Applications

4-Chlorophenylglyoxal hydrate has numerous applications in scientific research:

Comparison with Similar Compounds

  • 4-Chlorophenylcarboxylic acid
  • 4-Chlorophenylhydrazine hydrochloride
  • 4-Chlorophenylacetaldehyde

Comparison: 4-Chlorophenylglyoxal hydrate is unique due to its specific chemical structure, which includes both a chlorophenyl group and a glyoxal moiety. This combination allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis. In comparison, similar compounds like 4-Chlorophenylcarboxylic acid and 4-Chlorophenylhydrazine hydrochloride may have more limited applications due to their simpler structures .

Properties

IUPAC Name

2-(4-chlorophenyl)-2-oxoacetaldehyde;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClO2.H2O/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-5H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTOCXCVDVKZPEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C=O)Cl.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859932-64-2
Record name 4-Chlorophenylglyoxal hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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